Cadmium Perchlorate Hexahydrate

Overview

Description

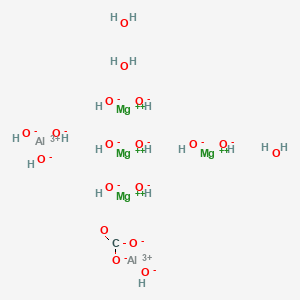

Cadmium Perchlorate Hexahydrate (CdCl2H12O14) is a white crystalline solid . It is soluble in water . The molecular weight of this compound is 419.40 g/mol .

Molecular Structure Analysis

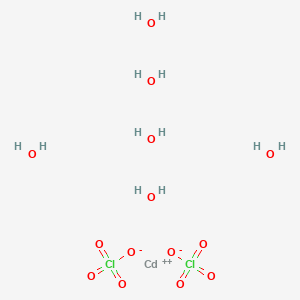

The molecular formula of this compound is CdCl2H12O14 . The InChI string representation is InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 . The Canonical SMILES representation is O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 419.40 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 14 . It has a Rotatable Bond Count of 0 . The Exact Mass is 419.863775 g/mol . The Monoisotopic Mass is also 419.863775 g/mol . The Topological Polar Surface Area is 155 Ų . The Heavy Atom Count is 17 . The Formal Charge is 0 .

Scientific Research Applications

Preparation of Complexes and Thermal Studies : Cadmium perchlorate is used to synthesize complexes, such as a hexacoordinate cadmium perchlorate complex with 2,2′-bipyridine. This complex's thermal characteristics are studied, revealing stability at normal temperatures and a decomposition process at higher temperatures. Kinetic parameters for the decomposition are also investigated (Singh et al., 2015).

In the Synthesis of Coordination Compounds : Cadmium perchlorate hexahydrate is involved in the synthesis of coordination compounds, such as chelating copper(II) and cadmium(II) coordination compounds. These compounds exhibit luminescence properties, making them of interest for optical applications (Rahaman et al., 2005).

Electrodeposition of Thin Films : This compound is used in the electrodeposition of cadmium sulfide films from aqueous solutions. The properties of these films, such as their structural and electrical characteristics, are crucial for potential use in photovoltaic cells (Baranski et al., 1983).

Catalysis in Chemical Reactions : Cadmium perchlorate acts as a catalyst in chemical reactions. For example, it is used to catalyze allylation reactions in aqueous media, and its efficiency is increased with specific ligands (Kobayashi et al., 2002).

Study of Absorption Spectrum and Chemical Reactions : The absorption spectrum and chemical reactions of colloidal cadmium in solutions containing cadmium perchlorate are studied. This provides insights into the behavior of cadmium in different chemical environments (Henglein et al., 1992).

In Synthesis of α-Aminophosphonates : Cadmium perchlorate hydrate is used as a catalyst for the synthesis of α-aminophosphonates under solvent-free conditions. This highlights its role in facilitating efficient chemical synthesis processes (Dindulkar et al., 2012).

In Electrochemical Studies : The compound is used in electrochemical studies, such as the determination of the structure of solvated cadmium(II) ions in different solvents. This is important for understanding the behavior of cadmium in various chemical contexts (Ozutsumi et al., 1989).

Mechanism of Action

Target of Action

Cadmium Perchlorate Hexahydrate is an inorganic compound Cadmium, a component of this compound, is known to interact with various cellular components such as mitochondria and dna .

Mode of Action

Cadmium, a component of this compound, is known to cause damage through various biochemical and molecular mechanisms, including oxidative stress induction, disruption of ca2+ signaling, and interference with cellular signaling pathways .

Biochemical Pathways

Cadmium is known to inflict damage through various biochemical pathways. It induces oxidative stress, disrupts Ca2+ signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . These disruptions can lead to pathological conditions and carcinogenesis .

Pharmacokinetics

Cadmium is known to have a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .

Result of Action

Cadmium is known to cause extensive damage at the cellular and tissue levels, including inducing oxidative stress, disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances or changes in temperature . It’s also important to note that this compound is classified as a strongly oxidizing hazardous material , and it’s very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment .

Safety and Hazards

Cadmium Perchlorate Hexahydrate is an oxidizing agent and may intensify fire . It is harmful if swallowed, in contact with skin, or if inhaled . It may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .

Relevant Papers

There are some papers related to this compound. One paper discusses the thermochemical properties of cadmium perchlorate and its hydrates . Another paper discusses the synthesis, characterization, crystal structure, and DNA-binding study of four cadmium (II) pyridine-carboxamide complexes .

Biochemical Analysis

Biochemical Properties

Cadmium Perchlorate Hexahydrate’s role in biochemical reactions is not well-documented. Cadmium, a component of the compound, is known to interact with various enzymes, proteins, and other biomolecules. It can induce oxidative stress, leading to the generation of reactive oxygen species (ROS), which in turn can alter the expression of various biomolecules .

Cellular Effects

Cadmium, a toxic heavy metal, is known to cause oxidative stress, DNA damage, and interference with cellular metabolism, contributing to various diseases including cancer, cardiovascular diseases, and kidney damage . It can affect miRNA expression in various cell types and tissues . For instance, exposure to cadmium has been shown to upregulate miR-221, which is associated with immune system alterations and increased risk of cancer .

Molecular Mechanism

Cadmium, a component of the compound, is known to interact with DNA and proteins, causing epigenetic changes that influence miRNA expression . These dysregulated miRNAs can disrupt normal cellular functions by targeting specific mRNAs for degradation or translational repression, thereby affecting critical biological pathways .

Temporal Effects in Laboratory Settings

The enthalpies of solution in water at 25°C have been measured and the standard enthalpies of formation determined for cadmium perchlorate up to the dihydrate and the hexahydrate .

Dosage Effects in Animal Models

Cadmium, a component of the compound, is known to induce irregularity in numerous lipid metabolic pathways .

Metabolic Pathways

Cadmium, a component of the compound, is known to disrupt the balance between oxidants and antioxidants, leading to cellular damage and apoptosis .

Transport and Distribution

Cadmium, a component of the compound, is known to accumulate in various tissues over time, leading to numerous diseases .

Subcellular Localization

Cadmium, a component of the compound, is known to cause extensive damage to kidney, liver, lungs, prostates and hematopoietic systems of humans .

Properties

IUPAC Name |

cadmium(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.6H2O/c;2*2-1(3,4)5;;;;;;/h;2*(H,2,3,4,5);6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZOTJHMRJOEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H12O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102990 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10326-28-0 | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Cadmium Perchlorate Hexahydrate in the synthesis of Cadmium Selenide (CdSe) quantum dots, as described in the research?

A1: this compound serves as a precursor in the synthesis of Cadmium Selenide (CdSe) quantum dots. [] The paper describes a wet chemical method where this compound reacts with selenourea in the presence of a capping agent (1-thioglycerol). This reaction leads to the formation of CdSe quantum dots, the size of which can be controlled by varying the exposure time to UV light during a photolithographic patterning process. []

Q2: How has this compound been studied in the context of phase transitions?

A2: While the provided abstract does not contain specific details about the research findings, it indicates that this compound doped with Manganese(+2) ions was investigated using Electron Paramagnetic Resonance (EPR). [] This technique is sensitive to changes in the electronic environment of paramagnetic species, such as Manganese(+2), and can provide insights into structural phase transitions within the material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)

![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)